2-(Chloromethyl)-5-(difluoromethyl)pyridine
Description
Properties
Molecular Formula |
C7H6ClF2N |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6ClF2N/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4,7H,3H2 |
InChI Key |
DHEDTZBTZVPBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct C−H-difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for regioselective introduction of the difluoromethyl group at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents . These methods often employ metal-based catalysts to facilitate the transfer of difluoromethyl groups to the pyridine ring.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-(difluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: The difluoromethyl group can be introduced via cross-coupling reactions facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
Synthesis of 2-(Chloromethyl)-5-(difluoromethyl)pyridine
The synthesis of this compound typically involves chlorination reactions of pyridine derivatives. The process can include the use of reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions to yield high purity products. Variations in methods can affect the yield and selectivity of the desired compound, making optimization crucial for industrial applications.
Agrochemical Applications
Pesticide Intermediates
this compound serves as an important intermediate in the synthesis of various agrochemicals, particularly insecticides. Its derivatives have shown efficacy against a range of pests, contributing to crop protection strategies. For instance, it is involved in the synthesis of nicotinoid insecticides, which are known for their effectiveness and low toxicity to mammals compared to traditional pesticides .
Table 1: Agrochemical Applications of this compound
| Compound Name | Application Type | Target Pests | Market Status |
|---|---|---|---|
| Acetamiprid | Insecticide | Various insects | Commercially available |
| Thiacloprid | Insecticide | Aphids, whiteflies | Commercially available |
| Clothianidin | Insecticide | Beetles, caterpillars | Commercially available |
Pharmaceutical Applications
Drug Development
The compound has been explored for its potential in developing new pharmaceuticals due to its ability to interact with biological systems. Research indicates that derivatives may exhibit antimicrobial and anticancer properties. For example, studies have shown that certain trifluoromethyl-pyridine derivatives possess selective toxicity towards cancer cell lines while sparing normal cells.
Case Study: Anticancer Activity
A series of experiments evaluated the anticancer properties of compounds related to this compound. These studies demonstrated that specific derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biological Activities
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of this compound and its derivatives against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial membranes, which enhances penetration compared to non-fluorinated compounds.
Table 2: Biological Activities Overview
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | High | Membrane disruption |
| Anticancer | Moderate to High | Induction of apoptosis; inhibition of proliferation |
| Anti-inflammatory | Potential | Modulation of cytokine production |
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(difluoromethyl)pyridine exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive chloromethyl and difluoromethyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
A comparative analysis of key pyridine derivatives is summarized below:
- Chloromethyl vs. Difluoromethyl : The chloromethyl group (-CH₂Cl) offers higher reactivity in alkylation reactions compared to the electron-withdrawing difluoromethyl (-CF₂H), which reduces electrophilicity but improves metabolic resistance .
- Trifluoromethyl vs. Difluoromethyl : The -CF₃ group (in 2-chloro-5-trifluoromethylpyridine) increases hydrophobicity more significantly than -CF₂H, impacting membrane permeability in drug design .
- Halogen Effects : Iodo-substituted derivatives (e.g., 2-chloro-5-iodopyridine) exhibit lower reactivity but are valuable in Suzuki-Miyaura couplings due to iodine’s leaving group ability .
Biological Activity
2-(Chloromethyl)-5-(difluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with both chloromethyl and difluoromethyl groups. This unique substitution pattern enhances its chemical reactivity and biological interactions.
| Structural Feature | Description |
|---|---|
| Pyridine Ring | Basic nitrogen-containing heterocycle |
| Chloromethyl Group | Enhances electrophilic properties |
| Difluoromethyl Group | Increases lipophilicity and stability |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness can be attributed to the ability of the difluoromethyl group to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
- Minimum Inhibitory Concentration (MIC) values have been reported against several bacterial strains:
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it can inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
- In vitro studies demonstrated a reduction in viability of cancer cell lines by more than 50% at concentrations around 10 µM after a treatment period of three days .
The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:
- Interaction with Cellular Targets: The chloromethyl group may facilitate binding to specific enzymes or receptors involved in microbial growth or cancer cell proliferation.
- Modulation of Signaling Pathways: The compound may influence pathways related to apoptosis and inflammation, contributing to its anticancer properties .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
- A study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound.
- Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .
- Anticancer Activity Assessment:
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR): Identifying how variations in structure affect biological efficacy.
- In vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic potential in real biological systems.
- Potential Drug Development: Investigating formulations that could enhance bioavailability and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
